molecular formula C18H22FN5O2 B2586663 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034229-66-6

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2586663
CAS No.: 2034229-66-6
M. Wt: 359.405
InChI Key: AKVLYLDITKGAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a fluorinated pyrimidine ring, a piperidine scaffold, and a tetrahydrobenzoisoxazole-carboxamide moiety. The 5-fluoropyrimidine group enhances metabolic stability and binding interactions, while the piperidine and tetrahydrobenzoisoxazole components contribute to solubility and conformational rigidity.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c19-13-10-21-18(22-11-13)24-7-5-12(6-8-24)9-20-17(25)16-14-3-1-2-4-15(14)26-23-16/h10-12H,1-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVLYLDITKGAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of fluorinated heterocycles and fused bicyclic systems. Below is a detailed comparison with analogous compounds from patent literature and synthetic studies:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Target Notable Properties Reference
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide 5-fluoropyrimidine, piperidine, tetrahydrobenzoisoxazole-carboxamide Kinases (putative) High metabolic stability, moderate solubility
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Fluorophenyl-chromenone, pyrazolopyrimidine, sulfonamide Kinase inhibitors (e.g., JAK2) Melting point: 211–214°C; Mass: 616.9 Da
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Benzodioxole, trifluoromethyl-pyrazolopyrimidine, propylcarboxamide PDE inhibitors Enhanced lipophilicity, CNS penetration
N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide Indole-hydrazide, methoxy-substitution Anticancer agents Moderate cytotoxicity (IC50: 1–10 μM)

Key Findings :

Fluorinated Pyrimidines vs. Pyrazolopyrimidines: The target compound’s 5-fluoropyrimidine group offers superior metabolic stability compared to pyrazolopyrimidine derivatives (e.g., Example 57 in ), which are prone to oxidative degradation in vivo . The sulfonamide group in ’s compounds improves solubility but introduces hydrogen-bonding competition, reducing blood-brain barrier penetration compared to the carboxamide in the target molecule.

Tetrahydrobenzoisoxazole vs. Benzodioxole Systems :

  • The tetrahydrobenzoisoxazole core in the target compound provides greater conformational rigidity than benzodioxole-based analogs (e.g., 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)... in ). This rigidity may enhance target selectivity but reduces adaptability to enzyme active-site mutations .

Piperidine vs. Indole Scaffolds :

  • Piperidine derivatives (target compound) generally exhibit better pharmacokinetic profiles than indole-based hydrazides (e.g., N'-[(Z)-(5-methoxy-1H-indol-3-yl)... in ), which suffer from rapid hepatic clearance due to indole ring oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.